molecular formula C9H7NO3S B1377279 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid CAS No. 1428141-37-0

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid

Cat. No.: B1377279
CAS No.: 1428141-37-0
M. Wt: 209.22 g/mol
InChI Key: NXDZLCJIUWEDGS-UHFFFAOYSA-N
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Description

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 2-furyl-substituted compound.

    Amination and Carboxylation: The amino group and carboxylic acid group can be introduced through nucleophilic substitution and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-furyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-thienyl)thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-Amino-4-(2-pyridyl)thiophene-3-carboxylic acid: Contains a pyridine ring instead of a furan ring.

    2-Amino-4-(2-phenyl)thiophene-3-carboxylic acid: Contains a phenyl ring instead of a furan ring.

Uniqueness

2-Amino-4-(2-furyl)thiophene-3-carboxylic acid is unique due to the presence of both a thiophene ring and a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-(furan-2-yl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDZLCJIUWEDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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